![molecular formula C16H16ClN5O2S B2540421 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 893922-82-2](/img/structure/B2540421.png)

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

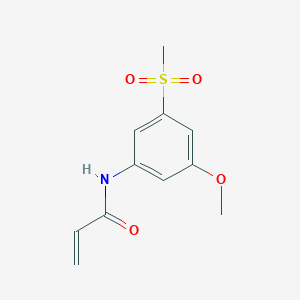

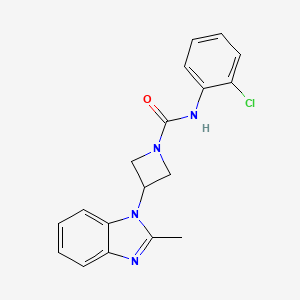

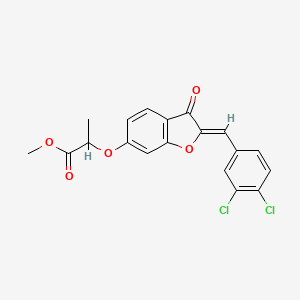

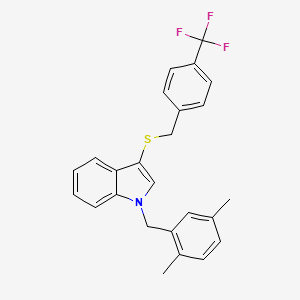

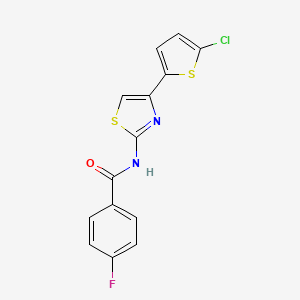

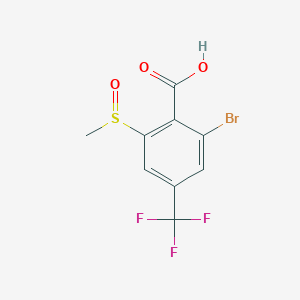

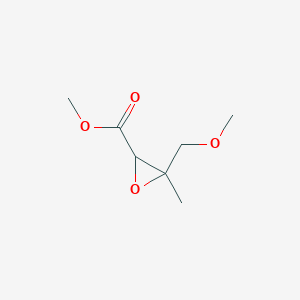

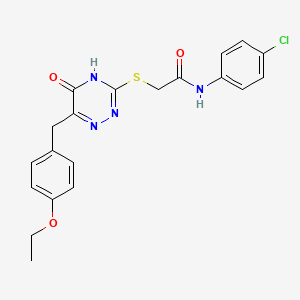

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It is part of a class of compounds that have been studied for their potential biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 62% . The synthesis was performed using a variety of techniques, including ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The 1H NMR spectrum of the compound has been reported, providing further insight into its molecular structure .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . Additionally, it has been tested for its in-vitro anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) and LC-MS data have been reported .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4-ones were synthesized, including the compound . These derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Notably, some of these compounds exhibited good anti-inflammatory effects, with minimal ulcerogenic side effects .

Ulcerogenicity Studies

As part of the same study, researchers calculated ulcer indices for the most active compounds. Among them, the compound “5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated significant anti-inflammatory activity while minimizing ulcerogenic effects .

SRC Kinase Inhibition in Cancer

Another potential application lies in cancer research. The compound’s structure suggests it may inhibit SRC kinases, which play a role in cell signaling and cancer progression. Inhibition of SRC kinases could be explored as a therapeutic strategy for certain cancers .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, a class of compounds related to pyrazolo[3,4-d]pyrimidin-4-ones, have been studied for their unexpected time-dependent aggregation-induced emission enhancement (AIEE) properties. While this specific compound was not mentioned, it falls within the same structural family, and further investigation into its AIEE behavior could be intriguing .

Lipophilicity Studies

Theoretical calculations of lipophilicity (C log P) were performed for the synthesized compounds. Understanding the lipophilicity of this compound can provide insights into its pharmacokinetics and distribution within the body. Lipophilicity often influences biological responses and drug efficacy .

Exploration of Novel Ring Systems

The synthesis of fused ring systems (such as pyrazolo[3’,4’:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3’,4’:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one) using the starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5) opens up avenues for exploring novel chemical structures with potential biological activities .

Wirkmechanismus

Mode of Action

For instance, inhibition of TTK can disrupt cell division, while inhibition of ROCK proteins can affect smooth muscle contraction .

Biochemical Pathways

Inhibition of these pathways can lead to changes in cell proliferation and muscle tone .

Result of Action

Given its potential targets, it can be inferred that the compound may have effects such as disrupting cell division and affecting muscle contraction .

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-24-6-5-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEWKFFCVNLMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)